Triethylammonium formate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves processes like esterification, carbonylation, and dehydrogenation. For instance, the synthesis of methyl formate, a compound related to triethylammonium formate, can be achieved through methods such as direct esterification, methanol carbonylation, and methanol dehydrogenation in gas phase, highlighting the versatility and industrial applicability of these synthesis methods. These processes are characterized by their efficiency, lower reaction temperatures, and higher yields, making them significant for industrial applications (L. Feng, 2000).
Molecular Structure Analysis
While specific details on the molecular structure analysis of triethylammonium formate are not directly covered in the available literature, the structure of related compounds, such as various arylated heteroarenes, provides insight into the complexity and potential reactivity of such molecules. The molecular structure of these compounds can significantly affect their chemical reactivity and physical properties, indicating the importance of structural analysis in understanding and predicting the behavior of triethylammonium formate in various chemical contexts.
Chemical Reactions and Properties
Triethylammonium formate participates in numerous chemical reactions, owing to its functionality as a formate source and its ability as a phase transfer catalyst. Although specific reactions involving triethylammonium formate are not detailed in the reviewed literature, the compound's role in synthesis processes, especially in forming carbon-heteroatom bonds and facilitating electrophilic aromatic substitution reactions, underscores its utility in organic synthesis. Its chemical properties, such as reactivity towards nucleophiles and electrophiles, are pivotal for its application in synthesizing complex organic molecules.
Physical Properties Analysis
The physical properties of triethylammonium formate, such as solubility, boiling point, and melting point, are crucial for its application in various chemical processes. These properties determine the compound's behavior in different environments and under various conditions, influencing its utility in synthesis and material science applications.
Chemical Properties Analysis
Chemically, triethylammonium formate is known for its role as a reagent and catalyst in organic synthesis, providing a source of formate ions for various reactions. Its chemical properties, including acidity, reactivity, and stability, make it a versatile compound in the synthesis of a wide range of organic materials and in catalytic processes, where it can influence reaction pathways, yields, and the selectivity of products.
- (L. Feng, 2000) - Review of synthetic processes for methyl formate, highlighting methods relevant to the synthesis of triethylammonium formate.
Scientific Research Applications
Green Solvent and Additives
TEAF is recognized for its role as a green solvent and as an additive in biphasic catalysis. It exhibits positive deviations from Debye-Huckel limiting law, similar to that of ammonium ions. This makes it particularly useful in studies involving biomolecules and nano-materials.
- Reference: Patil et al., 2021
TEAF, in combination with magnesium, is used for the synthesis of various azo compounds from aromatic nitro compounds. This process is fast, clean, and high-yielding, occurring at room temperature in methanol.
- Reference: Srinivasa et al., 2004
TEAF enhances sensitivity in negative-ion liquid chromatography/thermospray-mass spectrometry. It decreases protonation by ion/molecule reaction in the gas phase, influencing ion production based on solution chemistry and ion evaporation.
- Reference: Steffenrud et al., 1990
The use of TEAF in zinc-catalyzed hydrogenative cleavage of azo compounds has been noted. This method allows for reducing both symmetrical and unsymmetrical azo compounds to corresponding amines, tolerating various functional groups.
- Reference: Srinivasa et al., 2004
TEAF has been used in the reductive fission of bridged carbon bonds of certain organic compounds, demonstrating its effectiveness in specific organic synthesis reactions.
- Reference: Sekiya & Suzuki, 1971
TEAF is instrumental in palladium-catalyzed reduction reactions, utilized in the synthesis of various organic compounds, extending its application in organic synthesis.
- Reference: Peterson et al., 1987
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-diethylethanamine;formic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.CH2O2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;1H,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMFUWGXPRYYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylammonium formate | |
CAS RN |
585-29-5 | |
Record name | Triethylammonium formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylammonium formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid:Triethylamine 1:1 solution | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHYLAMMONIUM FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4T038P8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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